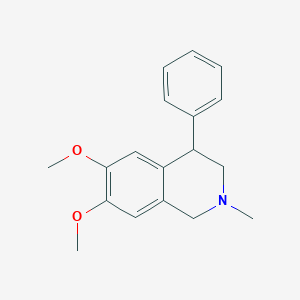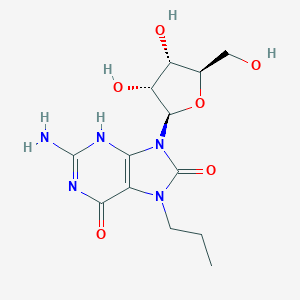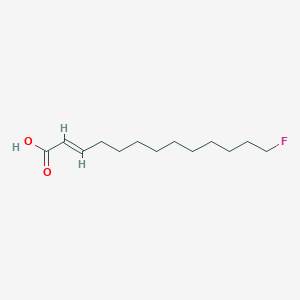
13-Fluorotridec-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Fluorotridec-2-enoic acid (FTDA) is a synthetic fatty acid that has gained significant attention in the scientific community due to its potential applications in various fields. FTDA is a fluorinated analogue of oleic acid, which is a common unsaturated fatty acid found in many animal and plant fats. FTDA has a unique chemical structure that makes it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of 13-Fluorotridec-2-enoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 13-Fluorotridec-2-enoic acid has been shown to inhibit the activity of fatty acid synthase, which is an enzyme involved in the biosynthesis of fatty acids. This inhibition leads to a decrease in lipid accumulation and can potentially be used to treat obesity and other metabolic disorders.
Effets Biochimiques Et Physiologiques
13-Fluorotridec-2-enoic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of lipid metabolism. 13-Fluorotridec-2-enoic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, 13-Fluorotridec-2-enoic acid has been shown to modulate lipid metabolism by inhibiting fatty acid synthase, leading to a decrease in lipid accumulation.
Avantages Et Limitations Des Expériences En Laboratoire
13-Fluorotridec-2-enoic acid has several advantages as a research tool, including its unique chemical structure, ease of synthesis, and potential applications in various fields. However, there are also limitations to its use in lab experiments, including its relatively high cost and limited availability.
Orientations Futures
There are several future directions for research on 13-Fluorotridec-2-enoic acid, including:
1. Investigation of the mechanism of action of 13-Fluorotridec-2-enoic acid in various biological systems.
2. Development of 13-Fluorotridec-2-enoic acid-based drugs for the treatment of cancer, obesity, and other metabolic disorders.
3. Study of the effects of 13-Fluorotridec-2-enoic acid on lipid metabolism and its potential use in the development of lipid-lowering drugs.
4. Investigation of the use of 13-Fluorotridec-2-enoic acid in materials science, including the development of new materials with unique properties.
5. Exploration of the potential applications of 13-Fluorotridec-2-enoic acid in agriculture, including its use as a pesticide or herbicide.
Conclusion:
In conclusion, 13-Fluorotridec-2-enoic acid is a promising synthetic fatty acid with potential applications in various fields. Its unique chemical structure, ease of synthesis, and potential therapeutic applications make it a valuable research tool. Further research is needed to fully understand the mechanism of action of 13-Fluorotridec-2-enoic acid and to explore its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 13-Fluorotridec-2-enoic acid involves the reaction of 13-bromo-2-tridecenoic acid with potassium fluoride and tetra-n-butylammonium fluoride in the presence of dimethyl sulfoxide. This reaction results in the substitution of the bromine atom with a fluorine atom, producing 13-Fluorotridec-2-enoic acid. The synthesis of 13-Fluorotridec-2-enoic acid is a relatively straightforward process, and the yield can be optimized by adjusting the reaction conditions.
Applications De Recherche Scientifique
13-Fluorotridec-2-enoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 13-Fluorotridec-2-enoic acid has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, obesity, and diabetes. 13-Fluorotridec-2-enoic acid has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for cancer therapy.
Propriétés
Numéro CAS |
1675-24-7 |
|---|---|
Nom du produit |
13-Fluorotridec-2-enoic acid |
Formule moléculaire |
C13H23FO2 |
Poids moléculaire |
230.32 g/mol |
Nom IUPAC |
(E)-13-fluorotridec-2-enoic acid |
InChI |
InChI=1S/C13H23FO2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h9,11H,1-8,10,12H2,(H,15,16)/b11-9+ |
Clé InChI |
BPHCWBZPOVJJAF-PKNBQFBNSA-N |
SMILES isomérique |
C(CCCCCF)CCCC/C=C/C(=O)O |
SMILES |
C(CCCCCF)CCCCC=CC(=O)O |
SMILES canonique |
C(CCCCCF)CCCCC=CC(=O)O |
Synonymes |
13-Fluoro-2-tridecenoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



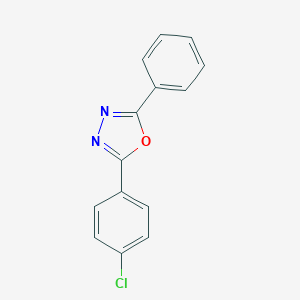


![(5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B157461.png)
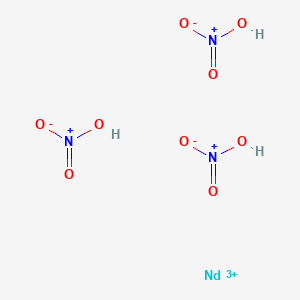


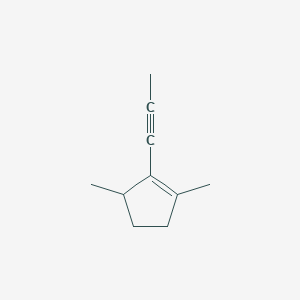
![N-(6-Hydrazinyl-6-oxohexyl)-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanamide](/img/structure/B157473.png)



